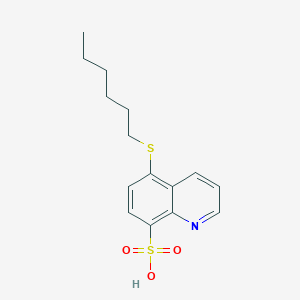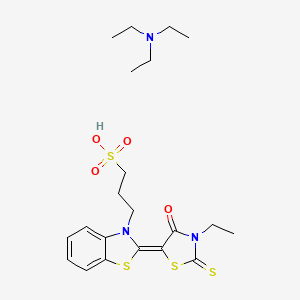![molecular formula C23H43NO B13803223 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine is an organic compound with the molecular formula C23H43NO It is characterized by the presence of a pyrrolidine ring attached to a pentanoyl group, which is further substituted with an undecylcyclopropyl moiety
Méthodes De Préparation
The synthesis of 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine typically involves the following steps:
Acylation: The pentanoyl group is introduced via an acylation reaction, often using pentanoyl chloride in the presence of a base.
Pyrrolidine Formation: The final step involves the formation of the pyrrolidine ring, which can be synthesized through a cyclization reaction involving an appropriate amine precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure desired product formation.
Applications De Recherche Scientifique
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: This compound can be studied for its interactions with biological macromolecules, potentially serving as a ligand in receptor studies.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be utilized in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which 1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may play a role in modulating the compound’s binding affinity and specificity. Pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine can be compared with similar compounds such as:
1-[5-(2-Decylcyclopropyl)pentanoyl]pyrrolidine: Differing by one carbon in the alkyl chain, this compound may exhibit slightly different physical and chemical properties.
1-[5-(2-Undecylcyclopropyl)butanoyl]pyrrolidine: With a shorter acyl chain, this compound may have different reactivity and biological activity.
Propriétés
Formule moléculaire |
C23H43NO |
|---|---|
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yl-5-(2-undecylcyclopropyl)pentan-1-one |
InChI |
InChI=1S/C23H43NO/c1-2-3-4-5-6-7-8-9-10-15-21-20-22(21)16-11-12-17-23(25)24-18-13-14-19-24/h21-22H,2-20H2,1H3 |
Clé InChI |
JZAIWHUIVHPJIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1CC1CCCCC(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



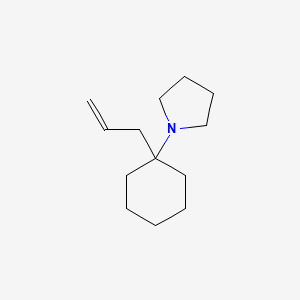
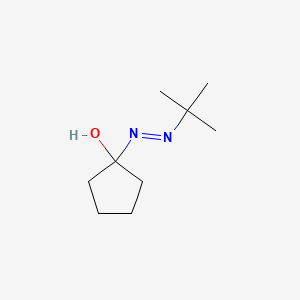
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
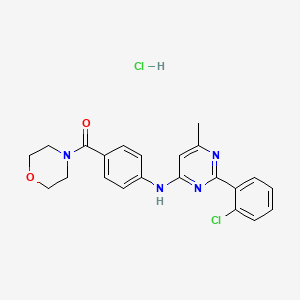


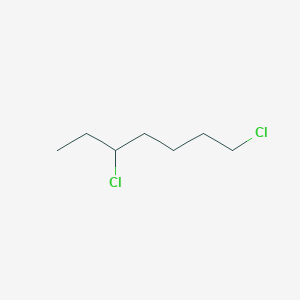

![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)

